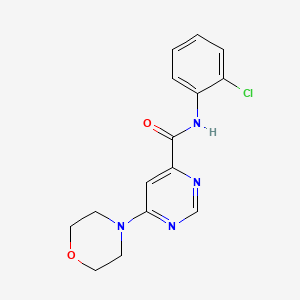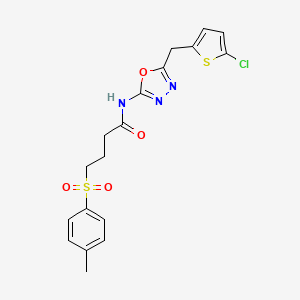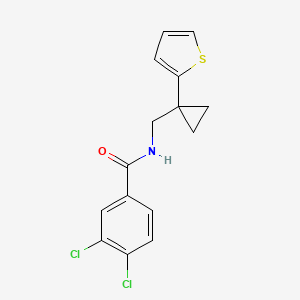![molecular formula C14H8F6N4O2 B2466477 N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide CAS No. 2186072-28-4](/img/structure/B2466477.png)
N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide, commonly known as CTQA, is a chemical compound that belongs to the quinoxaline family. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
CTQA's mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the MAPK/ERK and NF-κB pathways. CTQA has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which play a role in inflammation and cancer.
Effets Biochimiques Et Physiologiques
CTQA has been shown to have various biochemical and physiological effects. In cancer research, CTQA has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, CTQA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, CTQA has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CTQA in lab experiments is its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. However, one limitation of using CTQA in lab experiments is its challenging synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for CTQA research. One direction is to further investigate its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis process to make it more accessible for researchers. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, CTQA is a chemical compound with potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Its synthesis process is challenging, but its potential benefits make it a promising candidate for further research. More studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis process.
Méthodes De Synthèse
The synthesis of CTQA involves a multi-step process, starting with the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate to form 2-nitro-3-phenylacrylonitrile. This intermediate is then reacted with 2,3,7-trifluoroquinoxaline-1,4-dione to form CTQA. The synthesis of CTQA is challenging and requires expertise in organic chemistry.
Applications De Recherche Scientifique
CTQA has shown potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, CTQA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In inflammation research, CTQA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, CTQA has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N4O2/c15-13(16,17)7-1-2-8-9(5-7)24(6-10(25)22-4-3-21)12(26)11(23-8)14(18,19)20/h1-2,5H,4,6H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDDDFVBJNFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(C(=O)C(=N2)C(F)(F)F)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{3-[3-(2-oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl)benzamide](/img/structure/B2466395.png)



![Prop-2-enyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2466405.png)

![N-(2,4-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2466407.png)

amine](/img/structure/B2466409.png)
![1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2466410.png)

![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/no-structure.png)
